![molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7](/img/structure/B1272265.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

描述

Synthesis Analysis

The synthesis of related bicyclic compounds is highlighted in the provided papers. In the first paper, optically active poly(amide-imide)s with bicyclo[2,2,2]oct-7-ene diimide groups were synthesized using a diacid monomer derived from a condensation reaction of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with l-phenyl alanine . The second paper discusses the stereodivergent synthesis of bicyclo[3.2.1]octenes using Nazarov reagents and alkenyl 1,2-diketones, with the ability to obtain different stereoisomers by adjusting the reaction conditions . These studies showcase the diverse methodologies employed to construct bicyclic frameworks, which could be relevant for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and requires careful analysis. The first paper does not provide specific details on the molecular structure of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine but does mention the use of FT-IR and 1H-NMR spectroscopy for characterizing the synthesized poly(amide-imide)s . These techniques are crucial for determining the structure of organic compounds, including bicyclic amines. The second paper does not delve into molecular structure analysis but focuses on the synthesis of related bicyclic structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related bicyclic compounds are complex and require precise conditions. The first paper describes the use of triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) for direct polycondensation . The second paper reports on the use of Brønsted base catalysis for the stereodivergent synthesis of bicyclo[3.2.1]octenes . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are important for their potential applications. The first paper reports that the synthesized polymers have inherent viscosities ranging between 0.29 and 0.48 dLg^-1 and moderate thermal stability, with a residual weight percent at 600 °C between 53.80 and 56.21% . Additionally, the optical activity of these polymers suggests potential applications as chiral stationary phases in chromatography. The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds .

科学研究应用

Rapidly Reversible Degenerate Cope Rearrangement

- Study Overview : Investigation of structurally degenerate Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, at room temperature (Doering & Roth, 1963).

Gradient Copolymer Preparation

- Study Overview : Development of alternating copolymers using a Bicyclo[4.2.0]oct-6-ene-7-carboxamide monomer in the presence of N-heterocyclic carbene-ruthenium catalyst (Boadi & Sampson, 2021).

Highly Regioselective Lithiation

- Study Overview : Demonstrating regioselective deprotonation and subsequent reaction with electrophiles to produce [η6-(2-R-bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium complexes (Kündig, Ferret & Rudolph, 1990).

Synthesis of Bicyclo[4.2.0]octa-2,4-dien-7-one

- Study Overview : Achieving the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one by trapping with benzylideneacetoneiron tricarbonyl (Brookhart, Nelson, Scholes & Watson, 1976).

Photochemistry of Bicyclo[4.2.0]octa-2,4,7-trienes

- Study Overview : Investigation of the thermal and photolytic behavior of bicyclo[4.2.0]octa-2,4,7-trienes, leading to different reaction pathways based on substituents (Warrener, Mccay, Tan & Russell, 1979).

Isomerization and Alternating Copolymers

- Study Overview : Utilizing Ru-Catalyzed isomerization for the synthesis of alternating copolymers from Bicyclo[4.2.0]oct-7-ene-7-carboxamides (Tan, Li, Parker & Sampson, 2015).

安全和危害

While specific safety and hazard information for “Bicyclo[4.2.0]octa-1,3,5-trien-7-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLLQUKHPTXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372953 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

CAS RN |

61599-85-7 | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

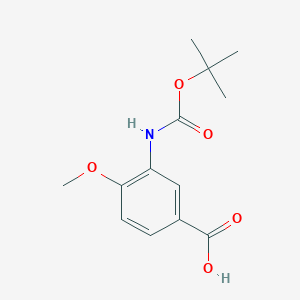

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)